Verrucine A
Description
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[(1S,4S)-1-benzyl-3,6-dioxo-2,4-dihydro-1H-pyrazino[2,1-b]quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C21H20N4O3/c22-18(26)11-10-17-20(27)24-16(12-13-6-2-1-3-7-13)19-23-15-9-5-4-8-14(15)21(28)25(17)19/h1-9,16-17H,10-12H2,(H2,22,26)(H,24,27)/t16-,17-/m0/s1 |
InChI Key |
LISCNUCDEMJKLE-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C3=NC4=CC=CC=C4C(=O)N3[C@H](C(=O)N2)CCC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC4=CC=CC=C4C(=O)N3C(C(=O)N2)CCC(=O)N |
Synonyms |
verrucine A |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial isolation and purification of Verrucine A from natural sources?
- Methodological Answer : Begin with bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate/water) and chromatographic techniques (e.g., HPLC with C18 columns). Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Include negative controls to rule out solvent artifacts .
- Data Considerations : Maintain a table comparing retention times, solvent systems, and spectral data across isolation steps.
Q. How can researchers ensure accurate structural elucidation of this compound given its complex stereochemistry?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) for connectivity analysis with computational methods (DFT-based NMR chemical shift prediction). Validate stereochemical assignments using X-ray crystallography or Mosher ester derivatization .
- Data Contradiction Analysis : Cross-check experimental NOESY correlations with computational models to resolve discrepancies in proposed configurations .
Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad cytotoxicity screens. Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., known inhibitors). Replicate results across ≥3 independent trials to confirm activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cellular models?
- Methodological Answer : Conduct comparative studies under standardized conditions (cell line, culture media, exposure time). Use multi-omics approaches (transcriptomics, proteomics) to identify context-dependent pathways. Validate hypotheses via CRISPR knockouts or pharmacological inhibitors .
- Data Analysis : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate artifacts from biologically significant variations .
Q. What strategies optimize the total synthesis of this compound to improve yield without compromising stereochemical fidelity?
- Methodological Answer : Employ retrosynthetic analysis to identify bottlenecks (e.g., stereoselective cyclization). Test alternative catalysts (e.g., chiral organocatalysts) and reaction conditions (microwave-assisted synthesis). Monitor intermediates via LC-MS and in situ IR .
- Reproducibility : Document all synthetic steps in detail, including failed attempts, to enable replication .
Q. How should researchers design studies to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
- Methodological Answer : Use radiolabeled this compound in rodent models to track absorption/distribution. Pair plasma concentration data (LC-MS/MS) with time-resolved biomarker measurements (ELISA). Apply compartmental modeling to correlate exposure with efficacy/toxicity .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data transparency .
Data and Literature Management
Q. What frameworks are recommended for curating conflicting spectral or bioactivity data related to this compound in public databases?
- Methodological Answer : Establish a centralized repository with annotated metadata (e.g., solvent purity, instrument calibration logs). Use version control systems (e.g., Git) to track revisions. Cross-validate entries against primary literature .
- Critical Analysis : Flag outliers by comparing datasets using clustering algorithms (e.g., PCA) .
Q. How can systematic reviews address gaps in understanding this compound’s ecological roles versus its pharmacological potential?
- Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure literature searches. Use tools like PRISMA for reporting inclusion/exclusion criteria. Differentiate field studies (e.g., microbial symbiont interactions) from clinical hypotheses .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
